
(2S,3R)-2-Amino-4-octadecene-3-ol
Overview
Description
1-Deoxysphingosine (m18:1(4E)) is an atypical sphingolipid that contains a double bond at the 4E native position. It is formed when serine palmitoyltransferase condenses palmitoyl-CoA with alanine instead of serine during sphingolipid synthesis . This compound has been found to have increased plasma levels in patients with chronic idiopathic axonal neuropathy and diabetic distal symmetrical polyneuropathy .
Preparation Methods
1-Deoxysphingosine (m18:1(4E)) is synthesized by the catabolism of 1-deoxyceramide in the presence of the ceramidase enzyme . The synthetic route involves the condensation of palmitoyl-CoA with alanine instead of serine . The compound is available in crystalline solid form and can be dissolved in solvents like DMF, DMSO, and ethanol .
Chemical Reactions Analysis
1-Deoxysphingosine (m18:1(4E)) undergoes various chemical reactions, including oxidation, reduction, and substitution. It is metabolized by a cytochrome P450-dependent pathway . The compound’s structure, containing a double bond at the 4E position, allows it to participate in reactions typical of unsaturated sphingolipids . Common reagents used in these reactions include oxidizing agents and reducing agents, leading to the formation of various metabolites .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C18H37NO
- Molecular Weight : 283.5 g/mol
- Structural Characteristics :
- Contains a long-chain fatty acid structure.
- Exhibits an amino alcohol functional group.
Role in Sphingolipid Metabolism
(2S,3R)-2-Amino-4-octadecene-3-ol is a precursor in the biosynthesis of complex sphingolipids, which are vital components of cell membranes and play roles in cell signaling pathways. Its metabolism is linked to various cellular processes including:
- Cell Proliferation : Modulates cell growth and differentiation.
- Apoptosis Regulation : Influences programmed cell death mechanisms.
Neuroprotective Effects
Research indicates that this compound may have neuroprotective properties. It has been studied for its ability to interact with amyloid-beta peptides, which are implicated in Alzheimer's disease:
- Case Study : A study demonstrated that this compound could reduce the aggregation of amyloid-beta peptides, suggesting a potential therapeutic avenue for neurodegenerative diseases .
Sphingolipid Research
The compound is extensively studied in sphingolipid metabolism research due to its role as a sphingoid base. It serves as a model compound for understanding the biochemical pathways involved in lipid signaling.
Drug Development
This compound has been investigated for its potential as a drug candidate:
Summary of Findings
The applications of this compound span various fields including:
- Neuroscience : Potential for treating neurodegenerative diseases through modulation of amyloid-beta aggregation.
- Pharmacology : As a lead compound for developing new therapeutic agents targeting lipid metabolism disorders.
Mechanism of Action
1-Deoxysphingosine (m18:1(4E)) exerts its effects by interfering with sphingolipid metabolism. It is metabolized by cytochrome P450 enzymes, leading to the formation of cytotoxic metabolites . These metabolites can induce cellular stress and apoptosis, particularly in neuronal cells . The compound’s mechanism of action involves targeting specific molecular pathways related to lipid metabolism and cellular homeostasis .
Comparison with Similar Compounds
1-Deoxysphingosine (m18:1(4E)) is unique due to its atypical structure and formation pathway. Similar compounds include:
1-Deoxysphinganine: Lacks the double bond at the 4E position and is formed through a similar pathway.
N-C12-desoxymethylsphingosine: Another atypical sphingolipid with a different chain length.
N-C16-desoxymethylsphingosine: Similar to 1-Deoxysphingosine but with a longer carbon chain.
These compounds share similar metabolic pathways but differ in their structural features and biological effects .
Biological Activity
(2S,3R)-2-Amino-4-octadecene-3-ol, also known as 1-deoxysphingosine (m18:1(4E)), is a sphingolipid derivative that has garnered attention for its significant biological activities. This compound is primarily involved in various cellular processes and has potential therapeutic applications due to its interaction with specific biological targets. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₈H₃₇NO₂
- Molecular Weight : 299.492 g/mol
- CAS Number : 25695-95-8
The structure of this compound features a long hydrocarbon chain typical of sphingolipids, which contributes to its hydrophobic properties and interactions with cellular membranes.
Target Interaction
1-deoxysphingosine primarily targets the sphingosine-1-phosphate receptor 1 (S1P1) . This receptor plays a crucial role in regulating lymphocyte circulation and immune responses. By acting as a functional antagonist at S1P1, this compound modulates immune cell trafficking and has been shown to exhibit immunosuppressive properties .
Anticancer Effects
Research indicates that this compound exhibits anticancer effects through the induction of apoptosis in cancer cells. It has been shown to induce DNA fragmentation, a hallmark of apoptosis, suggesting its potential as an anticancer agent .
Neuroprotective Properties
Studies have indicated that this compound may have neuroprotective effects, particularly in the context of neurodegenerative diseases. It is involved in the modulation of sphingolipid metabolism, which is critical for maintaining neuronal health and function .
Sphingosine Interaction with Amyloid Beta
A significant study explored the interaction between this compound and amyloid beta (Aβ) peptides. Using isothermal titration calorimetry (ITC) and nuclear magnetic resonance (NMR) spectroscopy, researchers found that this compound interacts weakly with Aβ, potentially influencing its aggregation properties. The results suggest that it may help mitigate the formation of toxic Aβ aggregates associated with Alzheimer's disease .
Immunosuppressive Activity
Further investigations into the immunosuppressive effects of this compound revealed its ability to inhibit lymphocyte activation and proliferation. This property makes it a candidate for therapeutic applications in autoimmune diseases and organ transplantation .
Summary of Key Findings
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (2S,3R)-2-Amino-4-octadecene-3-ol, and how can stereochemical purity be ensured?
Methodological Answer: Stereoselective synthesis of this compound typically involves chiral pool strategies or asymmetric catalysis. For example:
- Chiral Precursor Utilization : Starting from sphingosine analogs (e.g., C14-sphingosine derivatives ), enzymatic resolution or chiral auxiliary-mediated synthesis ensures retention of the (2S,3R) configuration.
- Catalytic Asymmetric Hydrogenation : Use of Ru-BINAP catalysts for double-bond reduction in intermediates like 4-octadecenol precursors, followed by amino group introduction via reductive amination .
- Validation : Polarimetry and chiral HPLC (e.g., using a Chiralpak AD-H column) confirm enantiomeric excess (>98% purity required for biological studies) .
Q. How can researchers characterize the compound’s physicochemical properties, given limited experimental data?
Methodological Answer: Key characterization steps include:
- Solubility Profiling : Test in polar (water, methanol) and nonpolar solvents (hexane). Limited solubility in water suggests lipid bilayer affinity, as seen in sphingosine analogs .
- Thermal Stability : Differential Scanning Calorimetry (DSC) to identify decomposition points. The compound is stable under inert gas (N₂) but degrades above 200°C .
- Spectroscopic Analysis :
Advanced Research Questions
Q. How do contradictory toxicity reports for this compound impact experimental design in cellular studies?
Methodological Answer: Discrepancies in toxicity classifications (e.g., Category 4 oral toxicity vs. unclassified carcinogenicity ) necessitate:
- Dose-Response Studies : Start with low concentrations (≤10 µM) in cell culture to avoid non-specific cytotoxicity.
- Mechanistic Validation : Use RNA-seq or proteomics to differentiate apoptosis (programmed cell death) from necrosis at higher doses.
- Control Experiments : Include structurally related lipids (e.g., C14-sphingosine ) to isolate compound-specific effects.
Q. What experimental strategies address instability of the compound in aqueous buffers during lipid raft studies?
Methodological Answer: Instability arises from hydrolysis of the allylic hydroxyl group. Mitigation approaches:
- Buffer Optimization : Use degassed PBS with 0.1% BSA to minimize oxidative degradation.
- Temperature Control : Store working solutions at 4°C and avoid prolonged exposure to light .
- Real-Time Monitoring : Employ fluorescence-labeled analogs (e.g., BODIPY-conjugated derivatives) to track incorporation into lipid rafts via confocal microscopy .
Q. How can researchers resolve ambiguities in the compound’s role in sphingolipid signaling pathways?
Methodological Answer: Conflicting reports on its agonistic/antagonistic effects require:
- Kinase/Phosphatase Assays : Test inhibition of sphingosine kinase (SphK1) using ATP-depletion assays.
- Lipidomic Profiling : Compare ceramide levels via LC-MS/MS after treatment to determine if it acts as a ceramide synthase substrate .
- Structural Docking Simulations : Model interactions with S1P receptors to predict binding affinity vs. natural sphingosine .
Q. What analytical challenges arise in distinguishing this compound from its diastereomers, and how are they resolved?
Methodological Answer: Diastereomers (e.g., 2S,3S or 2R,3R) complicate purity assessments. Solutions include:
- Chromatographic Separation : Use reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile:water, 85:15) to resolve retention time differences.
- Nuclear Overhauser Effect (NOE) NMR : Identify spatial proximity between the C2 amino and C3 hydroxyl groups to confirm relative stereochemistry .
- X-ray Crystallography : Co-crystallize with a chiral derivatizing agent (e.g., Mosher’s acid) for absolute configuration determination .
Q. How can researchers leverage structural analogs to study structure-activity relationships (SAR) in membrane permeability?
Methodological Answer: Modify key functional groups and assess impact:
- Double-Bond Saturation : Compare permeability of 4-octadecene vs. 4-octadecane derivatives using PAMPA assays.
- Amino Group Substitution : Replace -NH₂ with -NHAc to evaluate hydrogen-bonding contributions to bilayer insertion .
- Chain Length Variants : Synthesize C16 or C20 analogs to correlate hydrophobicity with cellular uptake (logP calculations via ChemDraw) .
Properties
IUPAC Name |
(E,2S,3R)-2-aminooctadec-4-en-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17(2)19/h15-18,20H,3-14,19H2,1-2H3/b16-15+/t17-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREXGWPJFRJAJU-SWESGNQDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(C)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](C)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.